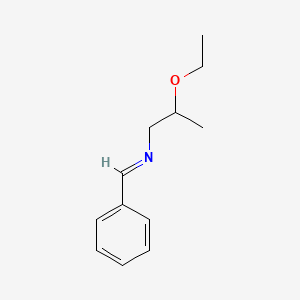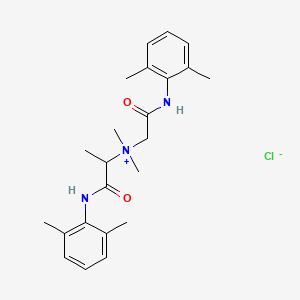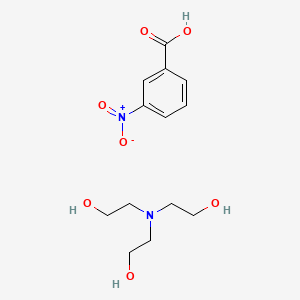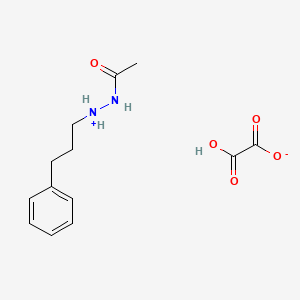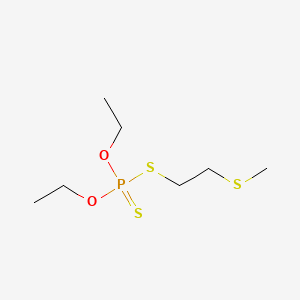
Phosphorodithioic acid, O,O-diethyl S-(2-(methylthio)ethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorodithioic acid, O,O-diethyl S-(2-(methylthio)ethyl) ester is an organophosphorus compound widely used in various industrial and agricultural applications. This compound is known for its unique chemical properties and its role as an intermediate in the synthesis of other chemical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, O,O-diethyl S-(2-(methylthio)ethyl) ester typically involves the reaction of diethyl phosphorodithioate with 2-(methylthio)ethyl chloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
Diethyl phosphorodithioate+2-(methylthio)ethyl chloride→Phosphorodithioic acid, O,O-diethyl S-(2-(methylthio)ethyl) ester
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorodithioic acid, O,O-diethyl S-(2-(methylthio)ethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phosphorodithioic acid esters.
Applications De Recherche Scientifique
Phosphorodithioic acid, O,O-diethyl S-(2-(methylthio)ethyl) ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the formulation of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of Phosphorodithioic acid, O,O-diethyl S-(2-(methylthio)ethyl) ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparaison Avec Des Composés Similaires
Phosphorodithioic acid, O,O-diethyl S-(2-(methylthio)ethyl) ester can be compared with other similar compounds such as:
- Phosphorodithioic acid, O,O-diethyl S-(tert-butylthio)methyl ester
- Phosphorodithioic acid, O,O-diethyl S-(2-ethylthio)ethyl ester
- Dimethoate
Uniqueness
What sets this compound apart is its specific ester and thioether functional groups, which confer unique chemical reactivity and biological activity. This makes it particularly valuable in applications where these properties are desired.
Propriétés
Numéro CAS |
3772-46-1 |
|---|---|
Formule moléculaire |
C7H17O2PS3 |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
diethoxy-(2-methylsulfanylethylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H17O2PS3/c1-4-8-10(11,9-5-2)13-7-6-12-3/h4-7H2,1-3H3 |
Clé InChI |
ZJIYXRGCBVAJKD-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(OCC)SCCSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


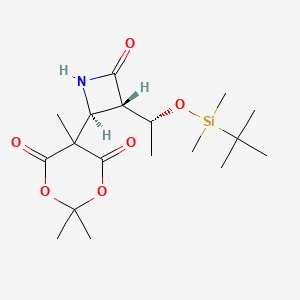
![Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone](/img/structure/B13736101.png)
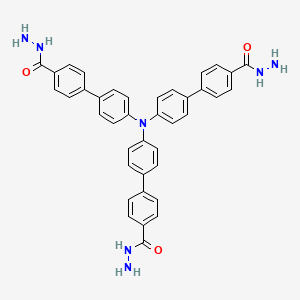

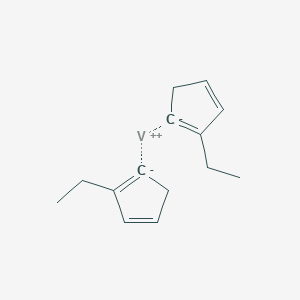
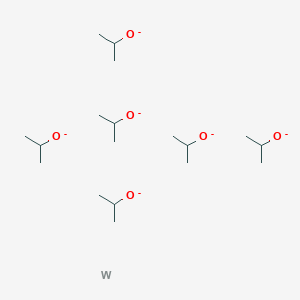

![Acetamide, N-[2-(cyanomethyl)phenyl]-](/img/structure/B13736128.png)
![5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide](/img/structure/B13736136.png)
